molecular formula C10H19FN2O2 B1148211 tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate CAS No. 1052713-48-0

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate

Cat. No.: B1148211
CAS No.: 1052713-48-0
M. Wt: 218.272
InChI Key: PHKRFWRGEVHCAT-YUMQZZPRSA-N
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Description

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoropiperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl (trans-3-fluoropiperidin-4-yl)carbamate
  • tert-Butyl N-[trans-4-fluoropiperidin-3-yl]carbamate

Comparison: tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKRFWRGEVHCAT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183264
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052713-48-0
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052713-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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